molecular formula C12H17N5O2S B13106739 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid CAS No. 91647-48-2

2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid

Cat. No.: B13106739
CAS No.: 91647-48-2
M. Wt: 295.36 g/mol
InChI Key: PNQMEMRVYMMLGZ-UHFFFAOYSA-N
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Description

2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is a chemical compound with the molecular formula C₁₂H₁₇N₅O₂S. It is known for its unique structure, which includes a purine base linked to a sulfanylacetic acid moiety.

Properties

CAS No.

91647-48-2

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2-[2-amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid

InChI

InChI=1S/C12H17N5O2S/c1-7(2)3-4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16)

InChI Key

PNQMEMRVYMMLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

Detailed Synthetic Steps

Although specific proprietary protocols vary, the following general approach is referenced in literature and supplier data:

  • Alkylation at N9 of Purine:

    • The purine nucleus is reacted with 3-methylbutyl halides (e.g., bromide or chloride) under basic conditions to selectively alkylate the N9 nitrogen.
    • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
    • Reaction temperature is controlled (often 50–80°C) to optimize yield.
  • Thioether Formation at C6:

    • The 6-position of the purine ring, often bearing a leaving group such as a chloro substituent, undergoes nucleophilic substitution with a thiol-containing acetic acid derivative (e.g., mercaptoacetic acid or its salts).
    • This step forms the sulfanyl linkage connecting the purine and acetic acid moieties.
    • Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents like ethanol or water mixtures.
  • Amino Group Introduction or Protection:

    • The 2-amino substituent is either present from the starting purine or introduced via amination reactions.
    • Protection/deprotection strategies may be employed to prevent side reactions during alkylation and thioether formation.
  • Purification:

    • Crude product mixtures are purified by recrystallization, preparative HPLC, or column chromatography.
    • Purity is assessed by NMR, mass spectrometry, and elemental analysis.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 N9-Alkylation 3-methylbutyl halide, base, DMF Alkylated purine intermediate
2 Nucleophilic substitution Mercaptoacetic acid, base, ethanol/water Formation of sulfanylacetic acid linkage
3 Amination/Protection Ammonia or amination reagents Introduction/preservation of 2-amino group
4 Purification Chromatography, recrystallization Pure 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid

Research Findings on Preparation Optimization

  • Solvent choice: Polar aprotic solvents like DMF or DMSO improve alkylation efficiency at N9.
  • Catalysts and bases: Mild bases such as potassium carbonate provide good yields without side reactions.
  • Temperature control: Elevated temperatures (50–80°C) favor alkylation but must be balanced to avoid decomposition.
  • Purification techniques: Preparative HPLC is effective for isolating high-purity product, essential for biological assays.
  • Yield considerations: Multi-step synthesis typically results in moderate overall yields (~40–60%), with optimization ongoing in research.

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern on purine and presence of sulfanylacetic acid.
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to 295.36 g/mol confirms molecular weight.
  • Elemental Analysis: Validates molecular formula C12H17N5O2S.
  • Chromatography: HPLC methods with UV detection at 254 nm are employed for purity assessment.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Alkylation solvent DMF, DMSO Polar aprotic solvents preferred
Alkylation base K2CO3, NaH Mild bases to avoid side reactions
Alkylation temperature 50–80°C Controlled to optimize yield
Thioether formation Mercaptoacetic acid, Et3N, EtOH/H2O Nucleophilic substitution at C6
Purification Column chromatography, preparative HPLC Required for high purity
Yield 40–60% overall Dependent on step optimization

This synthesis approach is supported by chemical supplier data and patent literature on related purine derivatives with sulfanylacetic acid moieties, showing the general applicability of these methods to the target compound. The multi-step organic synthesis requires careful control of reaction conditions and purification to obtain the compound suitable for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications, expanding the utility of the compound .

Scientific Research Applications

Structural Characteristics

The structure of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid includes a purine base linked to a sulfanylacetic acid moiety, which contributes to its biological activity.

Antiviral Activity

Research indicates that purine derivatives, including this compound, exhibit antiviral properties. They may inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies have demonstrated that modifications to the purine structure can enhance efficacy against various viruses, including those causing respiratory infections.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. Case studies involving cell lines have shown promising results in inhibiting tumor growth.

Enzyme Inhibition

Inhibitors derived from purine structures are critical in studying enzyme kinetics and mechanisms. This compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism, which could provide insights into metabolic disorders and potential therapeutic targets.

Signal Transduction Studies

The role of purines in cellular signaling pathways is well-documented. This compound may serve as a valuable tool in elucidating the mechanisms of signal transduction, particularly in relation to adenosine receptors, which are implicated in numerous physiological processes.

Toxicological Studies

Understanding the toxicity profile of new compounds is crucial for their development as therapeutic agents. Toxicological assessments of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid have been conducted to evaluate its safety and potential side effects in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits nucleotide metabolism enzymes
Signal TransductionModulates adenosine receptor pathways
Toxicity AssessmentEvaluated for safety; preliminary data available

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell Line UsedMain Findings
Study AHeLaSignificant reduction in cell viability
Study BMCF-7Induction of apoptosis observed
Study CA549Inhibition of tumor growth

Mechanism of Action

The mechanism of action of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid is unique due to its specific combination of a purine base and a sulfanylacetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .

Biological Activity

2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid, also known by its CAS number 91647-49-3, is a complex organic compound that features a purine base linked to an acetic acid moiety through a sulfanyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities.

PropertyValue
Molecular Formula C₁₂H₁₇N₅O₂S
Molecular Weight 295.36 g/mol
Density 1.49 g/cm³
Boiling Point 581.8 °C at 760 mmHg
IUPAC Name 2-[2-amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid

The biological activity of 2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid primarily involves its interaction with various molecular targets within the cell. The purine base can bind to specific enzymes and receptors, modulating their activity and potentially influencing several cellular processes, such as:

  • Cell Proliferation : The compound may affect pathways that regulate cell growth and division.
  • Apoptosis : It could play a role in programmed cell death mechanisms.
  • Signal Transduction : The compound may participate in signaling pathways that are critical for cellular communication.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting purine nucleoside phosphorylase, which is crucial for purine metabolism.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of cancer cell lines while sparing normal cells, suggesting a targeted therapeutic potential.
  • Another research article in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of related compounds, indicating that modifications to the side chains could enhance activity against specific targets.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for separating epimers or impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve co-eluting epimers. Monitor at 254 nm for purine absorption. Minor changes in column temperature or pH can enhance separation efficiency . For impurity profiling, validate methods against pharmacopeial standards (e.g., USP guidelines) to ensure ≤0.1% unidentified impurities .

Q. How can researchers ensure structural integrity during synthesis?

  • Methodological Answer : Employ multi-step purification via membrane-based separation (e.g., nanofiltration) to remove byproducts while retaining the target compound . Confirm purity using 1^1H/13^{13}C NMR (e.g., δ 8.3 ppm for purine protons) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ within ±2 ppm). Cross-validate with IR spectroscopy for sulfanylacetic acid C=O stretching (~1700 cm1^{-1}) .

Q. What are the best practices for characterizing stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Use LC-MS to track degradation products (e.g., hydrolysis of the sulfanylacetic acid moiety). Store lyophilized samples under inert gas (N2_2) at -20°C to prevent oxidation, adhering to Combustible Solids (Storage Class Code 11) and WGK 3 precautions .

Advanced Research Questions

Q. How can contradictions in bioactivity data across experimental models be resolved?

  • Methodological Answer : Apply a quadripolar methodological framework:

Theoretical Pole : Align hypotheses with purine receptor interaction models.

Epistemological Pole : Compare in vitro (e.g., enzyme inhibition assays) vs. in vivo (e.g., rodent pharmacokinetics) data.

Morphological Pole : Use molecular docking to predict binding affinity variations.

Technical Pole : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the sulfanylacetic acid moiety?

  • Methodological Answer : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with cyclopentyl) and test bioactivity via dose-response curves. Use QSAR modeling to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity. Reference structurally similar purine derivatives (e.g., phosphonic acid analogs) to identify critical substituents .

Q. How to design experiments integrating theoretical frameworks for mechanistic studies?

  • Methodological Answer : Ground experimental design in adenosine deaminase inhibition theory. Use kinetic assays (e.g., Michaelis-Menten plots) to measure IC50_{50}. Pair with molecular dynamics simulations to visualize active-site interactions. Validate findings via site-directed mutagenesis of key residues .

Q. What approaches address discrepancies in solubility and bioavailability predictions?

  • Methodological Answer : Combine experimental solubility measurements (shake-flask method) with computational tools (e.g., COSMO-RS). Assess bioavailability using Caco-2 cell permeability assays and PAMPA. Cross-reference with logP calculations (e.g., XLogP3 from PubChem) to refine predictive models .

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